2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline
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Overview
Description
2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline is a chemical compound with the molecular formula C10H13ClN2O. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloroquinazoline with ethyl alcohol in the presence of a base to introduce the ethoxy group . The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Formation of 2-amino-4-ethoxy-5,6,7,8-tetrahydroquinazoline.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Scientific Research Applications
2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxy-5,6,7,8-tetrahydroquinazoline
- 2-Chloro-4-ethoxyquinazoline
- 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinoline
Uniqueness
2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the tetrahydroquinazoline core makes it a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-2-14-9-7-5-3-4-6-8(7)12-10(11)13-9/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRWZUGSRZODMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1CCCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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